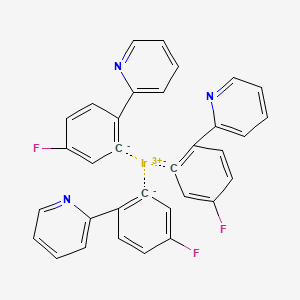

Ir(p-F-ppy)3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H21F3IrN3 |

|---|---|

Molecular Weight |

708.8 g/mol |

IUPAC Name |

tris(2-(4-fluorobenzene-6-id-1-yl)pyridine);iridium(3+) |

InChI |

InChI=1S/3C11H7FN.Ir/c3*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h3*1-4,6-8H;/q3*-1;+3 |

InChI Key |

ZEBLNIAOTYJLBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.[Ir+3] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Ir(p-F-ppy)3 (CAS Number 370878-69-6)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III) , commonly known as Ir(p-F-ppy)3 , is a green-emitting phosphorescent organometallic complex of iridium. Its unique photophysical and electrochemical properties make it a versatile tool in various scientific domains, including organic light-emitting diodes (OLEDs) and photoredox catalysis. The introduction of fluorine atoms onto the phenylpyridine ligands significantly influences its electronic properties compared to the parent compound, Ir(ppy)3, leading to enhanced performance in specific applications.

| Property | Value |

| CAS Number | 370878-69-6 |

| Molecular Formula | C33H21F3IrN3 |

| Molecular Weight | 708.75 g/mol |

| Appearance | Yellow powder |

| Common Applications | Photocatalyst, OLED emitter |

Quantitative Data

Photophysical Properties

The photophysical properties of this compound are central to its function as a phosphorescent emitter and photocatalyst. The fluorine substitution typically leads to a blue shift in the emission spectrum compared to the unsubstituted Ir(ppy)3.

| Parameter | Value | Reference Compound: Ir(ppy)3 |

| Emission Maximum (λem) | ~513 nm (in THF) | ~513 nm (in THF)[1] |

| Photoluminescence Quantum Yield (Φ) | High (close to unity) | Nearly 100%[1] |

| Excited-State Lifetime (τ) | ~1.9 µs | ~1.9 µs[2] |

Electrochemical Properties

The electrochemical properties of this compound determine its ability to participate in single-electron transfer processes, which is fundamental to its role in photoredox catalysis.

| Parameter | Value | Reference Compound: Ir(ppy)3 |

| HOMO Energy Level | Not explicitly found | -5.6 eV[1] |

| LUMO Energy Level | Not explicitly found | -3.0 eV[1] |

| Redox Potential (Ir(IV)/Ir(III)*) | -1.60 V vs SCE in CH3CN | -1.73 V vs SCE |

| Redox Potential (Ir(IV)/Ir(III)) | +0.97 V vs SCE in CH3CN | +0.77 V vs SCE |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of the parent compound, Ir(ppy)3, and is expected to yield this compound with high efficiency.

Materials:

-

Iridium(III) chloride hydrate (IrCl3·xH2O)

-

2-(4-fluorophenyl)pyridine

-

Glycerol

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Silica gel for column chromatography

-

Nitrogen gas

Procedure:

-

In a round-bottom flask, dissolve Iridium(III) chloride hydrate and a stoichiometric excess (typically 3-4 equivalents) of 2-(4-fluorophenyl)pyridine in degassed glycerol.

-

Reflux the mixture under a nitrogen atmosphere for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the crude product by adding 1 M HCl.

-

Collect the precipitate by filtration.

-

Dissolve the crude product in hot dichloromethane.

-

Purify the product by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a yellow powder.

-

For high-purity applications such as OLED fabrication, further purification can be achieved by sublimation.

Photocatalytic Decarboxylative Arylation of α-Amino Acids

This protocol describes the use of this compound as a photocatalyst in the decarboxylative arylation of α-amino acids, as demonstrated by the MacMillan group.

Materials:

-

This compound (photocatalyst)

-

N-protected α-amino acid (e.g., Boc-proline)

-

Aryl nitrile (e.g., 1,4-dicyanobenzene)

-

Base (e.g., K2HPO4 or CsF)

-

Anhydrous, degassed solvent (e.g., DMSO or DMA)

-

Visible light source (e.g., blue LEDs or a compact fluorescent lamp)

-

Reaction vessel (e.g., a vial or round-bottom flask)

-

Stirring apparatus

Procedure:

-

To a reaction vessel, add the N-protected α-amino acid, aryl nitrile, base, and this compound.

-

Add the anhydrous, degassed solvent to the vessel.

-

Seal the vessel and stir the mixture at room temperature.

-

Irradiate the reaction mixture with a visible light source with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the product by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Photoredox Catalytic Cycle for Decarboxylative Arylation

Caption: Proposed mechanism for the photoredox decarboxylative arylation.

General Workflow for OLED Fabrication

Caption: General experimental workflow for fabricating an OLED device.

References

Unveiling the Frontier Orbitals: A Technical Guide to the HOMO and LUMO Levels of Ir(p-F-ppy)3

Introduction

Fac-tris(2-(p-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a phosphorescent organometallic complex that has garnered significant interest within the fields of organic electronics and photoredox catalysis. Its efficacy as an emitter in Organic Light-Emitting Diodes (OLEDs) and as a photocatalyst is intrinsically linked to the energy levels of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This technical guide provides an in-depth overview of the experimental and computational methodologies employed to determine these crucial electronic parameters, presenting data from closely related analogues to contextualize the properties of this compound.

Quantitative Data: HOMO and LUMO Energy Levels

Direct and comprehensive experimental and computational data for this compound remains elusive in readily available literature. However, the electronic properties of the parent compound, Ir(ppy)3, and its derivatives have been extensively studied. The following table summarizes the HOMO, LUMO, and energy gap values for Ir(ppy)3 and its methylated analogues, which serve as a crucial reference for understanding the electronic effects of ligand modification. The introduction of a fluorine atom at the para-position of the phenyl ring in this compound is expected to primarily influence the HOMO energy level due to its electron-withdrawing nature.

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Optical Band Gap (eV) | Measurement Method |

| Ir(ppy)3 | -5.40 | -3.02 | 2.38 | 2.38 (521 nm) | Cyclic Voltammetry / UV-Vis Spectroscopy |

| Ir(m-ppy)3 | -5.36 | -2.96 | 2.40 | 2.40 (517 nm) | Cyclic Voltammetry / UV-Vis Spectroscopy |

| Ir(p-toly)3 | -5.35 | -2.97 | 2.38 | 2.38 (521 nm) | Cyclic Voltammetry / UV-Vis Spectroscopy |

Data sourced from "Cyclovoltametric Methods for the Ionization Potential and Electron Affinity of Iridium ppy Derivatives". It is important to note that these values are for the parent and methylated analogues of this compound and serve as a close approximation.

Experimental Protocols

The determination of HOMO and LUMO energy levels is primarily achieved through a combination of electrochemical and spectroscopic techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Instrumentation: A potentiostat with a three-electrode cell is employed. The standard setup consists of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) as the reference electrode.

-

Sample Preparation: The iridium complex is dissolved in a suitable anhydrous solvent, such as acetonitrile or dichloromethane, to a concentration of approximately 1 mM. A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAPO4), is added to ensure conductivity of the solution.

-

Referencing: The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard. The half-wave potential of the Fc/Fc+ couple is measured under the same experimental conditions and is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.

-

Measurement: The solution is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. The potential is then swept from a starting potential to a vertex potential and back, and the resulting current is measured.

-

Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

-

HOMO (eV) = -[E_ox - E_1/2(Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red - E_1/2(Fc/Fc+) + 4.8]

-

UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

These spectroscopic techniques are used to determine the optical bandgap of the material, which corresponds to the energy difference between the ground state and the first excited state.

Methodology:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer and a spectrofluorometer are used for absorption and emission measurements, respectively.

-

Sample Preparation: The iridium complex is dissolved in a spectroscopic grade solvent (e.g., dichloromethane, toluene, or THF) to a concentration in the micromolar range (typically 10^-5 to 10^-6 M). For solid-state measurements, thin films can be prepared by spin-coating or vacuum deposition onto a quartz substrate.

-

Measurement:

-

Absorption: The absorption spectrum is recorded, and the onset of the lowest energy absorption band is used to determine the optical bandgap.

-

Photoluminescence: The sample is excited at a wavelength within its absorption band, and the emission spectrum is recorded. The energy of the highest-energy emission peak can also be used to estimate the bandgap.

-

-

Data Analysis: The optical bandgap (E_g^opt) is calculated from the onset wavelength (λ_onset) of the absorption spectrum using the equation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

Computational Methodology: Density Functional Theory (DFT)

Theoretical calculations provide invaluable insights into the electronic structure of molecules and are often used in conjunction with experimental data.

Methodology:

-

Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.

-

Method: Density Functional Theory (DFT) is the most widely employed method for such calculations on organometallic complexes.

-

Functional and Basis Set: The choice of functional and basis set is critical for obtaining accurate results. A popular combination for iridium complexes is:

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Basis Set:

-

For the iridium atom: A relativistic effective core potential (ECP) such as LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta).

-

For lighter atoms (C, H, N, F): A Pople-style basis set such as 6-31G(d) or a larger basis set for higher accuracy.

-

-

-

Procedure:

-

The geometry of the this compound molecule is first optimized to find its lowest energy conformation.

-

A frequency calculation is then performed to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

The energies of the HOMO and LUMO are then directly obtained from the output of the calculation.

-

Visualizing the Workflow

The following diagram illustrates the complementary experimental and computational workflows for determining the HOMO and LUMO energy levels of this compound.

Caption: Workflow for determining HOMO/LUMO levels of this compound.

Conclusion

The precise determination of the HOMO and LUMO energy levels of this compound is fundamental to understanding and optimizing its performance in various applications. This guide has outlined the standard experimental and computational protocols employed for this purpose. While direct, comprehensive data for this compound is not yet widely published, the analysis of its parent compound, Ir(ppy)3, and other derivatives provides a robust framework for estimating its electronic properties. The synergistic application of cyclic voltammetry, UV-Vis/PL spectroscopy, and density functional theory calculations offers a powerful approach to fully characterize the frontier molecular orbitals of this and other promising organometallic complexes.

Solubility Profile of Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of the photocatalyst fac-Tris(2-(4-fluorophenyl)pyridinato-C2,N)iridium(III), commonly abbreviated as Ir(p-F-ppy)3 or Ir(4'-Fppy)3. Understanding the solubility of this organometallic complex is crucial for its application in various chemical transformations, including photoredox catalysis, and for the development of robust experimental protocols. This document summarizes quantitative solubility data, details the experimental methods for its determination, and presents a logical workflow for assessing solubility.

Quantitative Solubility Data

The solubility of fac-Ir(4'-Fppy)3 has been systematically determined in a range of common organic solvents. The following table summarizes the maximum measured solubility in both molar concentration and parts per million (ppm).

| Solvent | Molar Concentration (mol/L) | Solubility (ppm) |

| N-Methyl-2-pyrrolidinone | 2.0 x 10⁻¹ | 1.4 x 10⁵ |

| N,N-Dimethylformamide | 5.6 x 10⁻² | 4.2 x 10⁴ |

| Tetrahydrofuran | 1.8 x 10⁻² | 1.4 x 10⁴ |

| Dimethylsulfoxide | 1.4 x 10⁻² | 8.9 x 10³ |

| Acetone | 8.0 x 10⁻³ | 7.2 x 10³ |

| Dichloromethane | 4.2 x 10⁻³ | 2.3 x 10³ |

| Ethyl Acetate | 1.1 x 10⁻³ | 8.7 x 10² |

| Acetonitrile | 9.2 x 10⁻⁴ | 8.3 x 10² |

| Toluene | 2.8 x 10⁻⁴ | 2.3 x 10² |

| Methyl-t-butyl ether | 7.3 x 10⁻⁵ | 7.0 x 10¹ |

| Methanol | 5.6 x 10⁻⁵ | 5.0 x 10¹ |

| Water | - | <1 |

Data sourced from a comprehensive study on the solubility of iridium and ruthenium organometallic photocatalysts.[1][2][3][4]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of photocatalysts like this compound.[1]

General Procedure A: For Solubilities > 1 ppt (part per thousand)

-

Approximately 1.5 ± 0.1 mg of the photocatalyst is weighed into an 8 mL test tube.

-

The solvent is added incrementally.

-

After each addition, the mixture is sonicated for an average of 4 minutes and then centrifuged for 2-4 minutes.

-

The tube is visually inspected for any remaining particulate photocatalyst.

-

If particulates are observed, more solvent is added, and the sonication and centrifugation process is repeated until a homogenous solution is achieved.

-

Once visual homogeneity is reached, the solution is centrifuged for an extended period of 60 minutes to confirm the absence of any solid material.

General Procedure C: For Accurate Weighing of Small Quantities

-

Approximately 1.0 ± 0.1 mg of the photocatalyst is weighed into a clean 8 mL test tube.

-

A solvent in which the photocatalyst is known to be highly soluble is used to create a stock solution.

-

This stock solution is then serially diluted.

-

The solvent is subsequently removed from the diluted solutions by evaporation under high vacuum to yield accurately weighed, smaller amounts of the photocatalyst.

-

Following this, either General Procedure A or B (a similar incremental addition method) is implemented.

General Procedure D: For Solubilities < 1 ppt

-

To avoid using large volumes of solvent, a comparative method is employed.

-

Standard solutions of the photocatalyst are prepared in a solvent of high solubility at known concentrations (e.g., 1000, 100, 10, and 1 ppm).

-

A small amount of the solid photocatalyst (approximately 1 mg) is added to the test solvent.

-

The resulting heterogeneous mixture is sonicated and centrifuged.

-

The color intensity of the supernatant is then visually compared to the standard solutions to estimate the solubility. This method assumes that the color intensity of the photocatalyst is consistent across different solvents.

Factors Influencing Solubility: A Logical Workflow

The solubility of a complex like this compound is governed by the interplay between the solute's properties and the solvent's characteristics. The following diagram illustrates the logical workflow for assessing and understanding these relationships.

Caption: Logical workflow for assessing the solubility of this compound.

References

In-depth Technical Guide on the Triplet State Lifetime of fac-Tris(2-(4-fluorophenyl)pyridine)iridium(III) (Ir(p-F-ppy)3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly abbreviated as Ir(p-F-ppy)3, is a prominent organometallic complex that has garnered significant attention in the fields of organic light-emitting diodes (OLEDs), photoredox catalysis, and biomedical imaging. Its utility stems from its potent photophysical properties, particularly its efficient phosphorescence originating from the triplet excited state. The lifetime of this triplet state is a critical parameter that dictates the efficiency and kinetics of photochemical and photophysical processes. This guide provides a comprehensive overview of the triplet state lifetime of this compound, including comparative data with its parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), detailed experimental protocols for its measurement, and the underlying photophysical pathways.

Photophysical Properties and Triplet State Lifetime

The introduction of fluorine atoms onto the phenyl ring of the ppy ligand in this compound significantly influences its electronic and photophysical properties compared to the parent Ir(ppy)3 complex. While direct, experimentally determined triplet state lifetime values for this compound are not as extensively reported as for Ir(ppy)3, the available data and comparative studies of related fluorinated iridium complexes allow for a comprehensive understanding.

The triplet state of these iridium complexes is not a single state but rather a manifold of closely lying substates, which often leads to a multi-exponential decay profile. For the parent compound, fac-Ir(ppy)3, extensive studies have been conducted. In a degassed tetrahydrofuran (THF) solution, Ir(ppy)3 exhibits a bi-exponential phosphorescence decay with lifetime components of 210 ns and 1.71 μs.[1] At cryogenic temperatures in a CH2Cl2 matrix, the individual triplet substates of Ir(ppy)3 have been resolved, revealing decay times of 116 μs, 6.4 μs, and 200 ns.[2] These values are crucial benchmarks for understanding the impact of fluorination.

For a comprehensive comparison, the key photophysical data for fac-Ir(ppy)3 are summarized in the table below. This serves as a baseline for understanding the expected properties of this compound.

| Compound | Solvent/Matrix | Lifetime Component 1 | Lifetime Component 2 | Lifetime Component 3 | Emission Maximum |

| fac-Ir(ppy)3 | Degassed THF | 210 ns | 1.71 µs | - | 513 nm[3] |

| fac-Ir(ppy)3 | CH2Cl2 (cryogenic) | 200 ns | 6.4 µs | 116 µs | 503.45 nm, 507.31 nm, 507.79 nm[2] |

| fac-Ir(ppy)3 | DMF | - | 2 µs | - | - |

Experimental Protocols

The determination of the triplet state lifetime of iridium complexes like this compound relies on sophisticated time-resolved spectroscopic techniques. The two primary methods employed are Time-Resolved Photoluminescence (TRPL) spectroscopy and Transient Absorption (TA) spectroscopy.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

This is the most direct method for measuring the lifetime of an emissive excited state.

Methodology:

-

Sample Preparation: The this compound complex is dissolved in a suitable solvent (e.g., degassed THF, dichloromethane, or acetonitrile) to a low concentration (typically in the micromolar range) to avoid self-quenching and aggregation. For solid-state measurements, the complex can be dispersed in a polymer matrix like poly(methyl methacrylate) (PMMA). The solution is typically degassed by several freeze-pump-thaw cycles to remove oxygen, which is an efficient quencher of triplet states.

-

Excitation: The sample is excited with a short pulse of light from a laser source. The excitation wavelength is chosen to correspond to an absorption band of the complex, often in the UV or near-UV region (e.g., 355 nm or 375 nm). The pulse width of the laser should be significantly shorter than the expected lifetime of the excited state.

-

Detection: The subsequent phosphorescence emission is collected and detected by a fast photodetector, such as a photomultiplier tube (PMT) or a streak camera. The intensity of the emission is recorded as a function of time after the excitation pulse.

-

Data Analysis: The resulting decay curve is then fitted to one or more exponential functions to extract the lifetime(s) of the excited state(s). A multi-exponential decay indicates the presence of multiple emissive states or complex decay pathways.

Transient Absorption (TA) Spectroscopy

TA spectroscopy is a powerful technique to study both emissive and non-emissive excited states.

Methodology:

-

Sample Preparation: Similar to TRPL, the sample is prepared as a dilute, degassed solution.

-

Pump-Probe Setup: A "pump" laser pulse excites the sample. A second, broadband "probe" pulse, delayed in time with respect to the pump pulse, is passed through the sample.

-

Detection: The change in the absorbance of the probe light is measured as a function of wavelength and time delay between the pump and probe pulses. The excited triplet state will have a characteristic absorption spectrum (triplet-triplet absorption).

-

Data Analysis: The decay of the transient absorption signal at a specific wavelength corresponding to the triplet-triplet absorption is monitored over time. This decay kinetic is then fitted to an exponential function to determine the triplet state lifetime.

Photophysical Pathways and Logical Relationships

The photophysical processes in this compound following photoexcitation can be visualized as a series of steps. These steps are crucial for understanding the origin of the triplet state and its subsequent decay.

Caption: Jablonski diagram illustrating the key photophysical processes in this compound.

The experimental workflow for determining the triplet state lifetime can also be represented diagrammatically.

Caption: Experimental workflow for the determination of the triplet state lifetime.

Conclusion

The triplet state lifetime of this compound is a fundamental parameter that governs its performance in a wide range of applications. While a precise, universally accepted value remains to be extensively documented under various conditions, the understanding of its parent compound, fac-Ir(ppy)3, provides a strong foundation for its expected photophysical behavior. The fluorination is anticipated to blue-shift the emission and potentially shorten the triplet lifetime. Accurate determination of this lifetime requires meticulous experimental procedures, primarily through time-resolved photoluminescence and transient absorption spectroscopy. The continued investigation into the photophysics of this compound and its derivatives will undoubtedly pave the way for the rational design of more efficient and robust materials for advanced technologies.

References

An In-depth Technical Guide to the Crystal Structure of fac-Tris(2-(4-fluorophenyl)pyridinato-C²,N)iridium(III) (Ir(p-F-ppy)₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of fac-tris(2-(4-fluorophenyl)pyridinato-C²,N)iridium(III), commonly known as Ir(p-F-ppy)₃. While this complex is significant in photocatalysis and materials science, a complete, publicly available single-crystal X-ray diffraction study for Ir(p-F-ppy)₃ is not found in prominent crystallographic databases or the reviewed literature.

Therefore, this guide presents a detailed analysis of the parent complex, fac-tris(2-phenylpyridinato)iridium(III) (Ir(ppy)₃), as a foundational reference. It further discusses the anticipated structural effects of para-fluorination on the phenyl ring, drawing insights from studies on related fluorinated organometallic compounds.

Introduction to Iridium(III) Complexes

Cyclometalated iridium(III) complexes are renowned for their exceptional photophysical properties, including high phosphorescence quantum yields and tunable emission colors. These characteristics make them prime candidates for applications in Organic Light-Emitting Diodes (OLEDs), photoredox catalysis, and bio-imaging. The facial (fac) isomer of Ir(ppy)₃ is a highly efficient green-light emitter and a benchmark in the field. The introduction of fluorine substituents onto the phenylpyridine ligands, as in Ir(p-F-ppy)₃, is a common strategy to modulate the complex's electronic and, consequently, its photophysical and photocatalytic properties.

Synthesis and Crystallization

The synthesis of homoleptic tris-cyclometalated iridium(III) complexes like Ir(p-F-ppy)₃ generally follows established organometallic procedures.

Experimental Protocol: Synthesis of Ir(p-F-ppy)₃

A generalized protocol adapted from methods for similar complexes is as follows:

-

Reaction Setup: Iridium(III) chloride hydrate (IrCl₃·nH₂O) and an excess of the corresponding ligand, 2-(4-fluorophenyl)pyridine, are combined in a suitable solvent mixture, such as 2-ethoxyethanol and water or glycerol.

-

Heating: The reaction mixture is degassed and heated to a high temperature (typically >200 °C) under an inert atmosphere (e.g., nitrogen or argon) for an extended period (e.g., 24-48 hours). This promotes the cyclometalation process.

-

Isolation: Upon cooling, the crude product often precipitates from the solution. It can be collected by filtration.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate solvent system (e.g., dichloromethane/hexanes) to isolate the desired fac-isomer from any meridional (mer) isomer and other impurities.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified complex in a solvent mixture like dichloromethane/hexane or by vapor diffusion.

Logical Workflow for Synthesis and Analysis

Caption: Workflow from synthesis to structural analysis of Ir(p-F-ppy)₃.

Crystal Structure of fac-Ir(ppy)₃: A Comparative Baseline

The crystal structure of the parent compound, fac-Ir(ppy)₃, has been thoroughly investigated and serves as an excellent model for understanding its fluorinated analogues. The complex features a central iridium atom in a distorted octahedral coordination environment.

Data Presentation: Crystallographic Data for fac-Ir(ppy)₃

The following table summarizes key crystallographic parameters for a common polymorph of fac-Ir(ppy)₃.

| Parameter | Value | Reference |

| Crystal System | Trigonal | [1] |

| Space Group | P-3 | [1] |

| a, b (Å) | 15.402 | [1] |

| c (Å) | 18.068 | [1] |

| α, β (°) | 90 | [1] |

| γ (°) | 120 | |

| Volume (ų) | 3716.9 | |

| Z | 6 | |

| Average Ir-C (Å) | 2.042 | |

| Average Ir-N (Å) | 2.084 |

Note: The crystal structure solution of fac-Ir(ppy)₃ can be complicated by systematic twinning and pseudo-symmetry.

Predicted Effects of Para-Fluorination on Crystal Structure

While specific experimental data for Ir(p-F-ppy)₃ is lacking, the effects of fluorination on the crystal packing of organic and organometallic compounds are well-documented.

-

Intermolecular Interactions: The introduction of a highly electronegative fluorine atom at the para-position of the phenyl ring alters the molecule's electrostatic potential. This can lead to changes in intermolecular interactions, potentially favoring C–H···F or F···F contacts, which can influence the overall crystal packing.

-

π-π Stacking: Fluorination can modify π-π stacking interactions. In some systems, it has been shown to reinforce these interactions, leading to shorter centroid-to-centroid distances. In other cases, altered electrostatic potentials can lead to a shift from a π-stacked motif to a herringbone arrangement.

-

Bond Lengths and Angles: The electron-withdrawing nature of the fluorine atom is expected to have a minor, but potentially measurable, effect on the Ir-C and Ir-N bond lengths. This is due to the stabilization of the highest occupied molecular orbital (HOMO), which has significant metal and phenyl-ring character.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure is performed using single-crystal X-ray diffraction (SC-XRD).

-

Crystal Mounting: A suitable single crystal of Ir(p-F-ppy)₃ is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. A series of diffraction patterns are collected as the crystal is rotated.

-

Data Processing: The collected diffraction data are indexed, integrated, and scaled to produce a set of unique reflections with their corresponding intensities.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to obtain an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and angles.

Logical Relationship in Photocatalysis

Ir(p-F-ppy)₃ is often used as a photoredox catalyst. The diagram below illustrates its fundamental role in a generic photocatalytic cycle.

Caption: General mechanism of Ir(p-F-ppy)₃ in photocatalysis.

Conclusion

The crystal structure of Ir(p-F-ppy)₃ remains an area for further public investigation. Based on a detailed analysis of its parent compound, fac-Ir(ppy)₃, it is expected to adopt a similar distorted octahedral geometry. The key differences in its solid-state packing will arise from the electronic influence of the para-fluorine substituents, which modify intermolecular forces such as C–H···F interactions and π-π stacking. A definitive single-crystal X-ray diffraction study would be of great value to the scientific community, providing precise data on bond lengths, angles, and packing motifs, thereby enabling a deeper understanding of its structure-property relationships for applications in drug development, photocatalysis, and materials science.

References

The Advent and Ascendance of a Key Photocatalyst: A Technical Guide to Ir(p-F-ppy)3

A comprehensive overview of the discovery, synthesis, and multifaceted applications of the influential iridium-based photocatalyst, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3.

Introduction

The field of photoredox catalysis has been revolutionized by the development of highly efficient transition metal complexes capable of harnessing visible light to drive chemical transformations. Among these, iridium(III) complexes have emerged as a dominant class of photocatalysts due to their favorable photophysical and electrochemical properties, including high quantum yields, long excited-state lifetimes, and tunable redox potentials. This technical guide focuses on a particularly influential member of this family, fac-tris(2-(4-fluorophenyl)pyridine)iridium(III) or this compound. The strategic placement of a fluorine atom on the phenyl ring of the cyclometalating ligand significantly modulates the electronic properties of the complex, leading to enhanced catalytic activity in a variety of organic reactions. This document details the discovery and historical context of this compound, provides a comprehensive summary of its photophysical and electrochemical characteristics, outlines a detailed experimental protocol for a key synthetic application, and illustrates its catalytic cycle through a logical workflow diagram.

Discovery and History

The development of this compound is rooted in the foundational work on cyclometalated iridium(III) complexes for organic light-emitting diodes (OLEDs). The parent compound, fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), was extensively studied for its highly efficient green phosphorescence.[1][2][3] Researchers soon began to explore the effect of ligand modifications on the photophysical and electrochemical properties of these complexes. The introduction of fluorine substituents was a logical step to tune these properties, as fluorine is a small, highly electronegative atom that can induce significant electronic perturbations without introducing large steric hindrance.

While the precise first synthesis of this compound is not definitively pinpointed in a single seminal publication, its investigation and popularization as a superior photocatalyst can be significantly attributed to the work of the MacMillan group. In a 2014 publication, they reported that this compound and other fluorinated analogs outperformed the parent Ir(ppy)3 in the decarboxylative arylation of α-amino acids. This study marked a pivotal moment in the history of this compound, showcasing its enhanced catalytic efficacy and paving the way for its widespread adoption in the synthetic chemistry community. The increased oxidation potential of the excited state of this compound, a direct consequence of the electron-withdrawing fluorine substituents, was identified as a key factor for its improved performance in these oxidative quenching cycles.

Physicochemical Properties

The electronic modifications induced by the para-fluoro substitution on the phenylpyridine ligands impart distinct photophysical and electrochemical properties to this compound when compared to its non-fluorinated counterpart, Ir(ppy)3. These properties are crucial for its function as a photocatalyst.

Photophysical Properties

The photophysical data for this compound and the parent Ir(ppy)3 are summarized in Table 1. The introduction of the fluorine atoms leads to a slight blue shift in the emission wavelength, a common effect of electron-withdrawing groups on the cyclometalating ligand.

| Compound | Absorption λmax (nm) | Emission λem (nm) | Photoluminescence Quantum Yield (ΦPL) | Excited State Lifetime (τ) (µs) |

| This compound | ~375, ~465 (activation) | ~510 | Not widely reported | ~1.9 |

| Ir(ppy)3 | ~377, ~485 | 513 | ~1.0 | 1.8 - 2.0 |

Table 1. Photophysical Properties of this compound and Ir(ppy)3.[4]

Electrochemical Properties

The electrochemical properties of this compound are central to its enhanced reactivity as a photocatalyst in oxidative quenching cycles. The fluorine substituents make the complex more difficult to oxidize. The relevant redox potentials are presented in Table 2.

| Compound | Ground State Oxidation E1/2(IrIV/IrIII) (V vs SCE) | Excited State Oxidation E1/2(IrIV/*IrIII) (V vs SCE) |

| This compound | +0.97 | -1.47 |

| Ir(ppy)3 | +0.77 | -1.67 |

Table 2. Electrochemical Properties of this compound and Ir(ppy)3.

Experimental Protocols

The enhanced catalytic activity of this compound is exemplified in the decarboxylative arylation of α-amino acids. The following is a representative experimental protocol adapted from the work of MacMillan and coworkers.

Synthesis of this compound

Materials:

-

Iridium(III) chloride hydrate (IrCl3·xH2O)

-

2-(4-fluorophenyl)pyridine

-

Glycerol (or water in a high-pressure reactor)

-

Argon or Nitrogen gas

-

Dichloromethane (DCM)

-

Hexanes

-

Celite

Procedure:

-

To a reaction vessel, add iridium(III) chloride hydrate and a 12-fold excess of 2-(4-fluorophenyl)pyridine.

-

Add degassed glycerol to the mixture.

-

The reaction mixture is heated to a high temperature (e.g., >200 °C) under an inert atmosphere (Argon or Nitrogen) for an extended period (e.g., 24-48 hours). If using water as a solvent, a high-pressure reactor is required.

-

After cooling to room temperature, the reaction mixture is diluted with a suitable solvent like 1 M HCl to precipitate the crude product.

-

The precipitate is collected by filtration and washed.

-

The crude product is then dissolved in dichloromethane and purified by column chromatography on silica gel.

-

Further purification can be achieved by recrystallization or sublimation to yield the facial isomer of this compound as a yellow solid.

Photocatalytic Decarboxylative Arylation of an α-Amino Acid

This protocol describes the coupling of an N-protected α-amino acid with an electron-deficient arene using this compound as the photocatalyst.

Materials:

-

This compound

-

N-Boc-glycine (or other N-protected α-amino acid)

-

1,4-dicyanobenzene (or other electron-deficient arene)

-

Cesium carbonate (Cs2CO3) or Cesium fluoride (CsF) as the base

-

Dimethylformamide (DMF), anhydrous

-

Blue LEDs (light source)

-

Reaction vial and stir bar

Procedure:

-

In a reaction vial, combine the N-protected α-amino acid (1.0 equiv), the electron-deficient arene (1.5 equiv), this compound (1-2 mol%), and the base (1.5 equiv).

-

Add anhydrous DMF to the vial to achieve the desired concentration.

-

Seal the vial and degas the reaction mixture by sparging with an inert gas (e.g., argon) for 10-15 minutes.

-

Place the reaction vial in front of a blue LED light source and stir vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Logical and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic pathway for the ligand and the photocatalytic cycle of this compound in the decarboxylative arylation reaction.

Caption: Synthesis of the 2-(4-fluorophenyl)pyridine ligand.

Caption: Photocatalytic cycle for decarboxylative arylation.

Conclusion

This compound stands as a testament to the power of rational ligand design in transition metal catalysis. Its journey from a conceptual variation of an OLED phosphor to a workhorse photocatalyst in organic synthesis highlights the interconnectedness of different fields of chemistry. The enhanced oxidative power of its excited state, a direct result of the strategic incorporation of fluorine atoms, has enabled the development of novel and efficient synthetic methodologies. For researchers, scientists, and drug development professionals, a thorough understanding of the history, properties, and applications of this compound provides a valuable tool for the design of new chemical reactions and the synthesis of complex molecules with potential therapeutic applications. The continued exploration of fluorinated and otherwise modified iridium complexes promises to further expand the horizons of photoredox catalysis.

References

Navigating the Landscape of Iridium Complex Safety: A Technical Guide to Ir(p-F-ppy)3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling of Tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III), commonly known as Ir(p-F-ppy)3. While specific toxicological data for this fluorinated iridium complex remains limited, this document synthesizes available information on the parent compound, Ir(ppy)3, and general principles for handling similar organometallic compounds to establish a robust framework for its safe utilization in research and development.

Chemical and Physical Properties

This compound is a yellow, powdered solid at room temperature.[1] As a member of the iridium(III) complex family, it is widely used as a phosphorescent emitter in organic light-emitting diodes (OLEDs) and as a photocatalyst in organic synthesis.[2] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₃H₂₁F₃IrN₃ | [2] |

| Molecular Weight | 708.75 g/mol | [2] |

| CAS Number | 370878-69-6 | [2] |

| Appearance | Yellow powder | |

| Melting Point | 451 °C (for Ir(ppy)3) | |

| Solubility | Soluble in chlorinated solvents | |

| Storage Class | Non-combustible solid |

Hazard Identification and Toxicological Profile

A complete Safety Data Sheet (SDS) for this compound is not publicly available. However, the SDS for the parent compound, Ir(ppy)3, provides valuable insight into its potential hazards. Ir(ppy)3 is classified as a skin and eye irritant and may cause respiratory irritation. Given the structural similarity, it is prudent to handle this compound with the same, if not greater, precautions.

Potential Health Effects:

-

Eye Contact: May cause serious eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: The toxicological effects of ingestion are not well-documented.

Currently, there is no quantitative toxicological data, such as LD50 values, available for this compound. Research into the phototoxicity of other iridium complexes suggests that some can be potent photosensitizers, indicating the potential for light-induced toxicity.

Safe Handling and Experimental Protocols

Adherence to standard laboratory safety protocols is paramount when working with this compound. The following guidelines are based on best practices for handling potentially hazardous chemical compounds.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | A lab coat should be worn at all times. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for handling large quantities or if dust is generated. |

Engineering Controls

-

Ventilation: All manipulations of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere.

General Handling Procedures

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Ensure eyewash stations and safety showers are readily accessible.

Experimental Protocol: A General Workflow for Safe Handling

The following diagram illustrates a generalized workflow for the safe handling of this compound during a typical experimental procedure.

Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Incident | Emergency Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a sealed container for proper disposal. |

Hypothetical Signaling Pathway for Safety Assessment

While the specific biological effects of this compound are unknown, a general framework for assessing the potential impact of a novel compound in a drug development context can be visualized. The following diagram illustrates a hypothetical signaling pathway that could be investigated to understand the compound's mechanism of action and potential toxicity.

Caption: A diagram illustrating a hypothetical signaling cascade for evaluating the biological activity and potential off-target effects of a test compound like this compound.

Conclusion

This compound is a valuable compound in materials science and synthetic chemistry. While comprehensive safety data is not yet available, a cautious approach based on the known hazards of its parent compound, Ir(ppy)3, and general principles of laboratory safety is essential. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and ensure the safe and effective use of this and similar iridium complexes in their work. Further toxicological and biological studies are warranted to fully characterize the safety profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Ir(p-F-ppy)3 as a Photocatalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fac-tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, is a highly efficient and versatile photoredox catalyst used in a variety of organic transformations. Its favorable photophysical and electrochemical properties, including a high oxidation potential in its excited state, make it a powerful tool for the generation of radical intermediates under mild, visible-light-mediated conditions. These application notes provide detailed protocols for two key transformations utilizing this compound: the decarboxylative arylation of α-amino acids and the α-arylation of ethers via a Minisci-type reaction.

Application 1: Decarboxylative Arylation of α-Amino Acids

This protocol describes the coupling of readily available α-amino acids with aryl nitriles to form valuable benzylic amine structures, which are common motifs in pharmaceuticals. The reaction is initiated by the this compound photocatalyst upon irradiation with visible light.

Quantitative Data

| Entry | α-Amino Acid | Aryl Nitrile | Product | Yield (%)[1] |

| 1 | Boc-Pro-OH | 1,4-Dicyanobenzene | 54[1] | |

| 2 | Boc-Pip-OH | 1,4-Dicyanobenzene | 78 | |

| 3 | Boc-Aze-OH | 1,4-Dicyanobenzene | 65 | |

| 4 | Boc-Phe-OH | 1,4-Dicyanobenzene | 71 | |

| 5 | Boc-Trp-OH | 1,4-Dicyanobenzene | 54 | |

| 6 | Boc-Pro-OH | 3-Cyanopyridine | 83 | |

| 7 | Boc-Pro-OH | 2-Cyanopyridine | 73 |

Experimental Protocol

General Procedure for the Decarboxylative Arylation of α-Amino Acids:

-

To an 8 mL vial equipped with a magnetic stir bar, add the α-amino acid (0.2 mmol, 1.0 equiv), the aryl nitrile (0.4 mmol, 2.0 equiv), this compound (0.004 mmol, 2 mol%), and CsF (0.4 mmol, 2.0 equiv).

-

The vial is sealed with a cap containing a Teflon septum.

-

The vial is evacuated and backfilled with nitrogen three times.

-

Anhydrous dimethyl sulfoxide (DMSO, 2.0 mL) is added via syringe.

-

The reaction mixture is sparged with nitrogen for 10 minutes.

-

The vial is placed approximately 5-10 cm from a blue LED lamp (40 W) and stirred at room temperature. The reaction is irradiated for 12-24 hours.

-

Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with brine (3 x 10 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired benzylic amine.

Reaction Mechanism

The proposed mechanism for the decarboxylative arylation involves a photoredox cycle initiated by the excitation of this compound.

Caption: Proposed mechanism for the decarboxylative arylation.

Application 2: α-Arylation of Ethers via Minisci-Type Reaction

This protocol details the direct C(sp³)-H functionalization of ethers and their coupling with electron-deficient heteroarenes. This Minisci-type reaction provides a powerful method for the synthesis of complex molecules from simple starting materials.

Quantitative Data

| Entry | Ether | Heteroarene | Product | Yield (%)[2] |

| 1 | Tetrahydrofuran | Isoquinoline | 81[2] | |

| 2 | 1,4-Dioxane | Quinoline | 75 | |

| 3 | Diethyl Ether | Pyrazine | 68 | |

| 4 | Tetrahydropyran | Quinoxaline | 88 | |

| 5 | Cyclopentyl Methyl Ether | 2-Chloropyridine | 72 | |

| 6 | Tetrahydrofuran | 4-Cyanopyridine | 85 |

Experimental Protocol

General Procedure for the α-Arylation of Ethers:

-

To a 20 mL scintillation vial equipped with a magnetic stir bar, add the heteroarene (0.5 mmol, 1.0 equiv), this compound (0.005 mmol, 1 mol%), and Na2S2O8 (1.0 mmol, 2.0 equiv).

-

The vial is sealed with a cap containing a Teflon septum.

-

The vial is evacuated and backfilled with nitrogen three times.

-

A mixture of the ether (5.0 mL) and water (5.0 mL) is added via syringe.

-

The reaction mixture is sparged with nitrogen for 15 minutes.

-

The vial is placed in a cooling bath atop a stir plate, approximately 5-10 cm from a blue LED lamp (40 W), and the reaction is stirred vigorously at room temperature for 12-24 hours.

-

Upon completion, the reaction mixture is diluted with dichloromethane (20 mL).

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired α-arylated ether.

Reaction Mechanism Workflow

The reaction proceeds through a photoredox-mediated hydrogen atom transfer (HAT) process.

Caption: Workflow for the Minisci-type α-arylation of ethers.

References

Application Notes and Protocols for Decarboxylative Arylation of α-Amino Acids using Ir(p-F-ppy)3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visible light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling novel transformations under mild reaction conditions. This application note details the use of the photocatalyst fac-tris(2-(p-fluorophenyl)pyridine)iridium(III) [Ir(p-F-ppy)3] for the direct decarboxylative arylation of α-amino acids.[1][2][3] This methodology provides a streamlined, one-step conversion of abundant, biomass-derived amino acids into valuable benzylic amine architectures, which are prevalent motifs in pharmaceuticals and bioactive molecules.[1][2]

The reaction proceeds via a proposed dual catalytic cycle where the excited state of the iridium photocatalyst initiates both the reduction of an electron-deficient arene and the oxidation of an amino acid carboxylate. This process ultimately leads to a radical-radical coupling event, forming a new carbon-carbon bond. This method is distinguished by its operational simplicity, broad substrate scope, and tolerance of various functional groups.

Reaction Principle and Signaling Pathway

The proposed mechanism for the decarboxylative arylation of α-amino acids is initiated by the excitation of the Ir(III) photocatalyst with visible light. The resulting excited-state catalyst, *Ir(III), is a potent reductant and engages in a single-electron transfer (SET) with an electron-deficient arene to form an aryl radical anion. The now oxidized Ir(IV) species is a strong oxidant and accepts an electron from the deprotonated amino acid, generating a carboxyl radical. This intermediate rapidly undergoes decarboxylation to produce an α-amino radical. The final step involves the coupling of the α-amino radical and the aryl radical anion to yield the desired benzylic amine product after rearomatization.

Caption: Proposed catalytic cycle for the decarboxylative arylation of α-amino acids.

Quantitative Data Summary

The efficiency of the decarboxylative arylation is influenced by the choice of photocatalyst, base, and solvent. The following tables summarize the key optimization data and the substrate scope for this transformation.

Table 1: Optimization of Reaction Conditions

| Entry | Photocatalyst (mol%) | Base (equiv) | Solvent | Yield (%) |

| 1 | Ir(ppy)3 (2) | K2HPO4 (3) | DMSO | 12 |

| 2 | This compound (2) | K2HPO4 (3) | DMSO | 45 |

| 3 | Ir(dFppy)3 (2) | K2HPO4 (3) | DMSO | 48 |

| 4 | Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2) | K2HPO4 (3) | DMSO | <5 |

| 5 | Ir[p-F(tBu)ppy]3 (2) | K2HPO4 (3) | DMSO | 73 |

| 6 | Ir[dF(tBu)ppy]3 (2) | K2HPO4 (3) | DMSO | 68 |

| 7 | Ir[p-F(tBu)ppy]3 (2) | CsF (3) | DMSO | 83 |

| 8 | Ir[p-F(tBu)ppy]3 (2) | CsF (3) | DMA | 74 |

General conditions: Boc-proline (0.1 mmol), 1,4-dicyanobenzene (0.3 mmol), photocatalyst, base in 1.0 mL of solvent, irradiated with a 26 W fluorescent light bulb at room temperature for 12 h. Yields were determined by 1H NMR analysis with an internal standard.

Table 2: Substrate Scope - α-Amino Acids

| Entry | α-Amino Acid | Product | Yield (%) |

| 1 | N-Boc-Proline | 82 | |

| 2 | N-Cbz-Proline | 75 | |

| 3 | N-Boc-Piperidine-2-carboxylic acid | 70 | |

| 4 | N-Boc-Morpholine-3-carboxylic acid | 86 | |

| 5 | N-Boc-Alanine | 64 | |

| 6 | N-Boc-Valine | 89 | |

| 7 | N-Boc-Leucine | 78 | |

| 8 | N-Boc-Methionine | 81 | |

| 9 | N-Boc-Phenylalanine | 72 | |

| 10 | N-Boc-Tyrosine(tBu) | 75 | |

| 11 | N-Boc-Tryptophan(Boc) | 65 | |

| 12 | N-Boc-Aspartic acid β-t-butyl ester | 64 | |

| 13 | N-Boc-Glutamic acid γ-t-butyl ester | 71 |

Reactions were performed using the optimized conditions from Table 1, entry 7. Yields are of isolated material.

Table 3: Substrate Scope - Aromatic Coupling Partners

| Entry | Arene | Product | Yield (%) |

| 1 | 1,4-Dicyanobenzene | 82 | |

| 2 | 2,5-Dimethylterephthalonitrile | 85 | |

| 3 | Methyl 4-cyanobenzoate | 70 | |

| 4 | 4-Cyano-γ-butyrolactone | 52 | |

| 5 | Diethyl (4-cyanophenyl)phosphonate | 65 | |

| 6 | 4-(Phenylsulfonyl)benzonitrile | 58 | |

| 7 | 4-Cyanopyridine | 83 | |

| 8 | 2-Cyanopyridine | 73 |

Reactions were performed with N-Boc-proline under the optimized conditions. Yields are of isolated material.

Experimental Protocols

This section provides a detailed methodology for the decarboxylative arylation of α-amino acids using this compound.

General Procedure for Decarboxylative Arylation

Caption: Experimental workflow for the decarboxylative arylation reaction.

Materials:

-

N-Boc-protected α-amino acid

-

Arene coupling partner (e.g., 1,4-dicyanobenzene)

-

fac-tris(2-(p-fluorophenyl)pyridine)iridium(III) [this compound]

-

Cesium fluoride (CsF)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Oven-dried reaction vial with a stir bar

-

26 W compact fluorescent lamp

Procedure:

-

To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the N-Boc-α-amino acid (0.3 mmol, 3.0 equiv), the arene (0.1 mmol, 1.0 equiv), this compound (1.4 mg, 0.002 mmol, 0.02 equiv), and CsF (45.6 mg, 0.3 mmol, 3.0 equiv).

-

The vial is sealed with a cap and evacuated and backfilled with argon three times.

-

Anhydrous DMSO (1.0 mL) is added via syringe.

-

The reaction mixture is then placed approximately 5 cm from a 26 W compact fluorescent lamp and stirred at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting arene is consumed (typically 12-24 hours).

-

Upon completion, the reaction mixture is diluted with ethyl acetate (10 mL) and washed with brine (3 x 5 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired arylated product.

Conclusion

The use of this compound as a photocatalyst for the decarboxylative arylation of α-amino acids offers a robust and versatile method for the synthesis of valuable benzylic amine compounds. The mild reaction conditions, broad substrate scope, and operational simplicity make this protocol a highly attractive tool for researchers in academia and the pharmaceutical industry. This method represents a significant advancement in the use of abundant biomass for the construction of complex and medicinally relevant molecules.

References

Application Notes and Protocols for the Fabrication of Green OLEDs Utilizing Ir(p-F-ppy)3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the fabrication of green Organic Light-Emitting Diodes (OLEDs) using the phosphorescent emitter, tris[2-(4-fluorophenyl)pyridinato-C2,N]iridium(III) (Ir(p-F-ppy)3). This document outlines the synthesis of the iridium complex, device fabrication methodologies, and performance characteristics, supported by quantitative data and visual diagrams to facilitate understanding and replication in a research setting.

Introduction

Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] and its derivatives are among the most successful triplet emitters in the field of OLEDs, enabling internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons.[1][2] The fluorination of the phenylpyridine ligand, as in this compound, can enhance electron mobility and improve the overall device performance.[3] This document details the application of such fluorinated iridium complexes in the fabrication of high-efficiency green phosphorescent OLEDs (PhOLEDs).

Photophysical and Electrochemical Properties

The introduction of fluorine atoms to the ppy ligand can influence the photophysical and electrochemical properties of the iridium complex. Generally, fluorination leads to a blue shift in the emission spectrum and can improve the electron injection and transport properties of the material. A related complex, Ir(tfmppy)2(tfmtpip), where tfmppy is 4-trifluoromethylphenyl-pyridine, exhibits excellent performance as a green emitter in OLEDs.[3]

Experimental Protocols

Synthesis of this compound

A general synthesis for facial (fac) isomers of iridium(III) complexes like Ir(ppy)3 involves the reaction of iridium(III) acetylacetonate (Ir(acac)3) with the corresponding phenylpyridine ligand in a high-boiling point solvent like glycerol.[4]

Materials:

-

Iridium(III) acetylacetonate (Ir(acac)3)

-

2-(4-fluorophenyl)pyridine (p-F-ppyH)

-

Glycerol (degassed)

-

Nitrogen gas

-

1M Hydrochloric acid (HCl)

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Dissolve Ir(acac)3 and p-F-ppyH in degassed glycerol in a reaction flask.

-

Reflux the solution under a nitrogen atmosphere for 24 hours.

-

After cooling to room temperature, add 1M HCl to precipitate the crude product.

-

Collect the precipitate by filtration.

-

Dissolve the crude product in hot dichloromethane and filter to remove insoluble impurities.

-

Purify the product by flash chromatography on a silica gel column.

-

Characterize the final product using techniques such as FTIR, NMR, and mass spectrometry to confirm its structure and purity.

OLED Device Fabrication

The following protocol describes the fabrication of a multilayer green PhOLED using thermal evaporation. The device architecture is based on high-efficiency structures reported in the literature for similar green phosphorescent emitters.

Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode.

Materials:

-

Indium Tin Oxide (ITO) coated glass substrates

-

1,1-bis[4-[N,N-di(p-tolyl)amino]phenyl]cyclohexane (TAPC) for HTL

-

N,N′-dicarbazolyl-3,5-benzene (mCP) as the host for the EML

-

This compound or a similar fluorinated derivative as the green phosphorescent dopant

-

1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) for ETL

-

Lithium Fluoride (LiF) for EIL

-

Aluminum (Al) for the cathode

Protocol:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with oxygen plasma to improve the work function and remove organic residues.

-

Thin Film Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 1x10⁻⁵ Torr).

-

Deposit the organic and metal layers sequentially without breaking the vacuum:

-

Hole Transport Layer (HTL): Deposit a 40 nm thick layer of TAPC.

-

Emissive Layer (EML): Co-evaporate mCP and the iridium complex to form a 20 nm thick layer. The doping concentration of the iridium complex is crucial and should be optimized (e.g., 5 wt%).

-

Electron Transport Layer (ETL): Deposit a 40 nm thick layer of TmPyPB.

-

Electron Injection Layer (EIL): Deposit a 1 nm thick layer of LiF.

-

Cathode: Deposit a 100 nm thick layer of Al.

-

-

Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

Device Performance Data

The performance of OLEDs is highly dependent on the device architecture, materials used, and fabrication conditions. The following table summarizes the performance of a high-efficiency green OLED using a fluorinated iridium complex, Ir(tfmppy)2(tfmtpip), which serves as a good reference for devices based on this compound.

| Parameter | Value |

| Device Architecture | ITO/TAPC (40 nm)/Ir(tfmppy)2(tfmtpip) (5 wt%):mCP (20 nm)/TmPyPB (40 nm)/LiF (1 nm)/Al (100 nm) |

| Maximum Current Efficiency | 115.39 cd/A |

| Maximum Power Efficiency | 113.23 lm/W |

| Maximum External Quantum Efficiency (EQE) | Not explicitly stated, but can be high for such devices |

| Maximum Luminance | Not explicitly stated |

| CIE Coordinates | Not explicitly stated, but expected to be in the green region |

Visualizations

OLED Fabrication Workflow

Caption: A flowchart illustrating the key steps in the fabrication of a green PhOLED.

Energy Level Diagram and Charge Transport

Caption: Energy level alignment and charge dynamics in a green PhOLED.

References

Application Notes and Protocols for C-H Functionalization using Ir(p-F-ppy)3

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the C-H functionalization of α-amino acids via a decarboxylative arylation reaction utilizing the photocatalyst Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3. This method, developed by MacMillan and coworkers, offers a direct conversion of abundant biomass-derived precursors into valuable benzylic amine architectures, which are prevalent in many pharmaceutical compounds.[1][2][3] The use of visible light photoredox catalysis allows for mild reaction conditions, broad substrate scope, and high functional group tolerance.[4][5]

Photocatalyst Properties

This compound is a homoleptic iridium(III) complex that has demonstrated superior performance in certain photoredox reactions compared to the more commonly used Ir(ppy)3. The fluorine substitution on the phenylpyridine ligands enhances the oxidizing power of the excited state of the catalyst. Key properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₃₃H₂₁F₃IrN₃ | |

| Molecular Weight | 708.75 g/mol | |

| Appearance | Yellow powder or chunks | |

| Photocatalyst Activation | ~465 nm (Visible Light) | |

| Excited State Reduction Potential (E₁/₂red [IrIV/*IrIII]) | +0.97 V vs SCE in CH₃CN |

Experimental Protocol: Decarboxylative Arylation of α-Amino Acids

This protocol is adapted from the work of MacMillan and coworkers for the decarboxylative arylation of N-Boc-L-proline with 1,4-dicyanobenzene.

Materials:

-

This compound photocatalyst

-

N-Boc-L-proline (or other N-protected α-amino acid)

-

1,4-Dicyanobenzene (or other aryl cyanide)

-

Cesium carbonate (Cs₂CO₃) or Cesium fluoride (CsF) as base

-

Dimethylformamide (DMF), anhydrous

-

Schlenk tube or reaction vial with a magnetic stir bar

-

Blue LED light source (e.g., 26 W household fluorescent light bulb or similar)

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add this compound (0.01 mmol, 1.0 mol%), N-Boc-L-proline (1.0 mmol, 1.0 equiv.), 1,4-dicyanobenzene (1.5 mmol, 1.5 equiv.), and cesium carbonate (1.5 mmol, 1.5 equiv.) to a Schlenk tube equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous DMF (10 mL, 0.1 M) to the Schlenk tube.

-

Degassing: Seal the Schlenk tube and remove it from the glovebox. Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

-

Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin vigorous stirring. The reaction mixture should be irradiated at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DMF.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired benzylic amine product.

Quantitative Data: Catalyst Performance in Decarboxylative Arylation

The following table summarizes the performance of various iridium photocatalysts in the decarboxylative arylation of N-Boc-L-proline with 1,4-dicyanobenzene, as reported by MacMillan et al. This data highlights the improved efficiency of fluorinated catalysts like this compound.

| Entry | Photocatalyst | Yield (%) |

| 1 | Ir(ppy)₃ | 41 |

| 2 | Ir(p-F-ppy)₃ | 61 |

| 3 | Ir(dFppy)₃ | 65 |

| 4 | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | <5 |

| 5 | Ir[p-F(t-Bu)-ppy]₃ | 73 |

| 6 | Ir[dF(t-Bu)-ppy]₃ | 68 |

Reaction conditions: N-Boc-L-proline (0.2 mmol), 1,4-dicyanobenzene (0.3 mmol), photocatalyst (1 mol%), Cs₂CO₃ (0.3 mmol), DMF (2 mL), 24 h, room temperature, irradiation with a 26 W fluorescent bulb. Yields were determined by ¹H NMR spectroscopy with an internal standard.

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the proposed catalytic cycle for the decarboxylative arylation and a general experimental workflow.

Caption: Proposed catalytic cycle for the decarboxylative arylation.

Caption: General experimental workflow for the photocatalytic reaction.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photocatalytic regioselective C–H bond functionalizations in arenes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07491B [pubs.rsc.org]

- 5. Photocatalytic Late-Stage C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Tris(2-(4-fluorophenyl)pyridine)iridium(III) in Solar Cells: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-(4-fluorophenyl)pyridine)iridium(III), commonly known as Ir(p-F-ppy)3, is a phosphorescent organometallic complex that has garnered significant attention in the field of organic electronics. While its application in Organic Light-Emitting Diodes (OLEDs) is well-established, its potential in the realm of organic photovoltaics (OPVs) is an emerging area of interest. The unique photophysical properties of iridium complexes, such as strong spin-orbit coupling facilitating the harvesting of both singlet and triplet excitons, make them promising candidates for enhancing the efficiency of solar cells. This document provides a comprehensive overview of the application of this compound in solar cells, including detailed experimental protocols and performance data based on closely related iridium complexes.

The fluorination of the phenylpyridine ligands in this compound can influence the electronic properties of the complex, potentially leading to improved device performance. Although direct and extensive studies on the use of this compound as a primary donor in published solar cell literature are limited, this application note will extrapolate from existing research on similar iridium complexes to provide a detailed protocol and expected performance metrics.

Principle of Operation in Organic Solar Cells

In a typical bulk heterojunction (BHJ) organic solar cell, a blend of an electron donor and an electron acceptor material forms the active layer. When this layer absorbs photons, excitons (bound electron-hole pairs) are generated. For a photocurrent to be produced, these excitons must diffuse to the donor-acceptor interface and dissociate into free charge carriers. The separated electrons are then transported through the acceptor material to the cathode, while holes are transported through the donor material to the anode.

Iridium(III) complexes like this compound can function as the electron donor material. Their key advantages include:

-

Triplet Exciton Harvesting: Due to strong spin-orbit coupling, iridium complexes can efficiently convert photogenerated singlet excitons into triplet excitons, which have longer lifetimes. This increased exciton lifetime enhances the probability of diffusion to a donor-acceptor interface for dissociation, potentially increasing the short-circuit current density (Jsc).

-

Tunable Optoelectronic Properties: The electronic properties of iridium complexes can be fine-tuned by modifying the ligands. For instance, the introduction of fluorine atoms can alter the HOMO and LUMO energy levels, affecting the open-circuit voltage (Voc) and charge transfer characteristics.

Quantitative Data Summary

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 2.0%[1] |

| Open-Circuit Voltage (Voc) | 0.74 V[1] |

| Short-Circuit Current Density (Jsc) | 6.5 mA/cm²[1] |

| Fill Factor (FF) | 0.42[1] |

Experimental Protocols

This section provides a detailed protocol for the fabrication and characterization of a solution-processed bulk heterojunction organic solar cell using an iridium complex like this compound as the electron donor and a fullerene derivative (e.g., PC71BM) as the electron acceptor. This protocol is adapted from methodologies reported for similar devices.

Materials and Reagents

-

Substrate: Indium Tin Oxide (ITO) coated glass slides

-

Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Active Layer Donor: Tris(2-(4-fluorophenyl)pyridine)iridium(III) (this compound)

-

Active Layer Acceptor: -Phenyl-C71-butyric acid methyl ester (PC71BM)

-

Solvent: Chlorobenzene or other suitable organic solvent

-

Cathode: Calcium (Ca) and Aluminum (Al)

-

Cleaning Solvents: Deionized water, acetone, isopropanol

Device Fabrication Workflow

Caption: Workflow for the fabrication and characterization of an organic solar cell.

Detailed Fabrication Steps

-

Substrate Cleaning:

-

Pattern the ITO-coated glass substrates using a suitable etching method.

-

Sequentially clean the substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function of the ITO and enhance the adhesion of the subsequent layer.

-

-

Hole Transport Layer (HTL) Deposition:

-

Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm syringe filter.

-

Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.

-

Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.

-

-

Active Layer Preparation and Deposition:

-

Prepare a blend solution of this compound and PC71BM in chlorobenzene. A typical starting point is a 1:2 or 1:3 weight ratio with a total concentration of 20-30 mg/mL.

-

Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.

-

Filter the blend solution through a 0.45 µm syringe filter.

-

Transfer the substrates with the PEDOT:PSS layer into the glovebox.

-

Spin-coat the active layer solution at a speed of 800-1500 rpm for 60 seconds. The spin speed should be optimized to achieve the desired film thickness (typically 80-120 nm).

-

Anneal the active layer at a temperature between 80°C and 120°C for 10-20 minutes. The optimal annealing temperature and time need to be determined experimentally.

-

-

Cathode Deposition:

-

Transfer the substrates with the active layer into a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

-

Sequentially deposit a layer of Calcium (Ca, ~20 nm) and a layer of Aluminum (Al, ~100 nm) onto the active layer through a shadow mask to define the device area.

-

Device Characterization

-

Current Density-Voltage (J-V) Measurement:

-

Use a solar simulator with a calibrated AM 1.5G spectrum at 100 mW/cm² illumination.

-

Measure the J-V characteristics of the fabricated devices using a source meter.

-

Extract the key photovoltaic parameters: PCE, Voc, Jsc, and FF.

-

-

External Quantum Efficiency (EQE) Measurement:

-

Use a dedicated EQE measurement system with a monochromatic light source and a calibrated photodiode.

-

Measure the spectral response of the solar cell to determine the efficiency of photon-to-electron conversion at different wavelengths.

-

Signaling Pathways and Energy Levels